8-(4-acetylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic framework fused with a triazole ring. Its structure features a 4-acetylbenzenesulfonyl group at position 8 and a 3-chlorophenyl substituent at position 2. The acetyl group on the sulfonyl moiety may enhance electron-withdrawing effects, influencing binding interactions, while the 3-chlorophenyl group contributes steric and electronic effects distinct from other aryl substituents in similar compounds.
Properties
IUPAC Name |
8-(4-acetylphenyl)sulfonyl-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-14(26)15-5-7-18(8-6-15)30(28,29)25-11-9-21(10-12-25)23-19(20(27)24-21)16-3-2-4-17(22)13-16/h2-8,13H,9-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHUPGYIVKHBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-acetylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and an appropriate solvent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base.
Acetylation: The acetyl group can be added through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst.
Chlorination: The chlorophenyl group can be introduced through a chlorination reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of
Biological Activity
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
Structural Characteristics
The compound features a triazaspiro structure, which contributes to its unique pharmacological properties. The presence of the 4-acetylbenzenesulfonyl moiety and the 3-chlorophenyl group are critical for its biological activity.
Research indicates that compounds similar to 8-(4-acetylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one may interact with various biological targets, including:
- Enzymatic Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Possible interaction with neurotransmitter receptors, influencing neurochemical pathways.
Pharmacological Effects
Studies have demonstrated various pharmacological effects attributed to this class of compounds:
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation in animal models.
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against certain strains of bacteria.
- Neuroprotective Effects : Evidence suggests potential neuroprotective mechanisms that may aid in conditions like epilepsy or neurodegenerative diseases.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of related compounds using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema volume compared to control groups, suggesting that the compound may inhibit pro-inflammatory mediators.
Case Study 2: Neuroprotective Mechanisms
In a zebrafish model of epilepsy, compounds similar to this compound were tested for their neuroprotective effects. The treatment resulted in a notable decrease in seizure frequency and severity, attributed to modulation of neurotransmitter levels such as serotonin and GABA .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in edema volume | Study 1 |
| Antimicrobial | Inhibition of bacterial growth | Related studies |
| Neuroprotective | Decreased seizure frequency | Study 2 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among analogs include substituent types (sulfonyl, benzoyl, aryl groups) and their positions, which impact physicochemical properties, bioavailability, and target affinity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of 1,4,8-Triazaspiro[4.5]dec-3-en-2-one Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The 4-acetylbenzenesulfonyl group in the target compound differs from the 3-chloro-4-methylbenzenesulfonyl group in ’s analog. The acetyl moiety may improve solubility or target binding compared to bulkier chloro-methyl substituents .
- 3-Chlorophenyl at position 3 (target compound) vs. 4-methoxyphenyl (): The chloro group’s electron-withdrawing nature may enhance metabolic stability, whereas methoxy groups often improve membrane permeability .
Agricultural use is prominent in spirotetramat metabolites (), highlighting the scaffold’s versatility across industries .
Research Findings and Implications
- Antitumor Activity: Derivatives with triazaspiro scaffolds (e.g., 2-aminopyrimidine hybrids) show promise in inhibiting kinase targets, though the target compound’s efficacy remains unstudied .
- Pesticide Metabolites: Spirotetramat’s enol metabolite () demonstrates the scaffold’s stability in agricultural systems, contrasting with pharmaceutical analogs’ shorter half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
